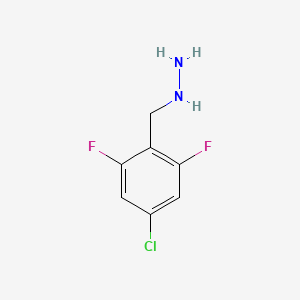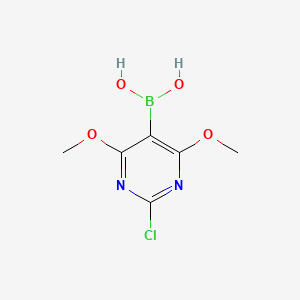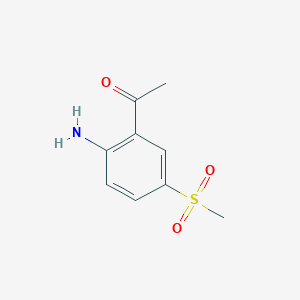
6-Bromo-1,4-dihydroquinoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1,4-dihydroquinoline-2,3-dione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position and a quinoline core with two carbonyl groups at the 2nd and 3rd positions. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,4-dihydroquinoline-2,3-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-bromoaniline, followed by cyclization and substitution reactions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as l-proline to achieve good yields.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of eco-friendly and sustainable methods, such as microwave and ultraviolet irradiation-promoted synthesis, is gaining popularity in industrial settings .
化学反応の分析
Types of Reactions: 6-Bromo-1,4-dihydroquinoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline-2,3-dione derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Halogenation and alkylation reactions at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
科学的研究の応用
6-Bromo-1,4-dihydroquinoline-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 6-Bromo-1,4-dihydroquinoline-2,3-dione involves its interaction with various molecular targets. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It may also interact with bacterial enzymes, disrupting their metabolic processes and exhibiting antimicrobial activity .
類似化合物との比較
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
6-Chloro-1,4-dihydroquinoline-2,3-dione: Exhibits similar biological activities but with different potency and selectivity
Uniqueness: 6-Bromo-1,4-dihydroquinoline-2,3-dione stands out due to the presence of the bromine atom, which can enhance its biological activity and selectivity. This unique substitution pattern allows for the exploration of new therapeutic applications and the development of novel derivatives with improved efficacy .
特性
分子式 |
C9H6BrNO2 |
|---|---|
分子量 |
240.05 g/mol |
IUPAC名 |
6-bromo-1,4-dihydroquinoline-2,3-dione |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(12)9(13)11-7/h1-3H,4H2,(H,11,13) |
InChIキー |
CRZQDIRZKDQXEP-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)Br)NC(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate](/img/structure/B13121080.png)
![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B13121083.png)
![Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-](/img/structure/B13121092.png)
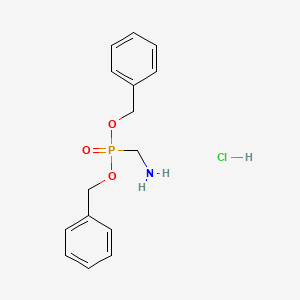
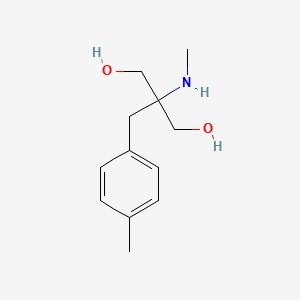
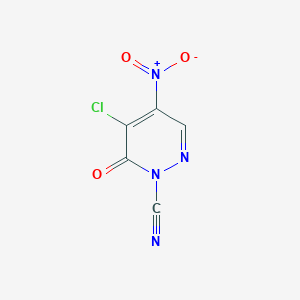

![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)

